molecular formula C21H22ClN3O3 B2475397 N-(3-chloro-4-methoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574622-11-9

N-(3-chloro-4-methoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2475397
CAS No.: 1574622-11-9
M. Wt: 399.88
InChI Key: NOZRGYCQCWPQLO-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-methoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a complex organic compound. It is a derivative of quinazoline, a class of compounds that have received significant attention due to their wide range of biopharmaceutical activities .


Synthesis Analysis

The synthesis of quinazoline derivatives like this compound often involves reactions of anthranilic acid with formamide, known as the Niementowski reaction . Other methods include the reaction of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .


Molecular Structure Analysis

The molecular structure of this compound is based on the quinazoline scaffold, which is a double-ring heterocyclic system with two nitrogen atoms in the six-membered aromatic ring fused to a benzene ring .


Chemical Reactions Analysis

Quinazoline derivatives are known for their reactivity as intermediates in the synthesis of other quinazoline analogues and their ring-expanded derivatives . The electron-withdrawing group at the N-3 aryl group can influence the activity of the compound .

Scientific Research Applications

Pyrido[2,1-b]quinazolinecarboxamide Derivatives as Platelet Activating Factor Antagonists

A series of N-[(heteroaryl)alkyl]pyrido[2,1-b]quinazolines have been evaluated for their potential to inhibit the binding of platelet activating factor (PAF) to its receptor on dog platelets. These compounds were found to be potent PAF antagonists, with significant oral activity in preventing transient PAF-induced thrombocytopenia and blood pressure decreases in guinea pigs. The study highlights the prototype of a new class of orally active PAF antagonists, which could have implications for the treatment of diseases mediated by PAF, such as asthma and allergies J. Tilley et al., 1988.

High-Performance Liquid Chromatographic Analysis for Antiallergenic Agents

A high-performance liquid chromatographic (HPLC) assay was developed for the determination of an antiallergenic compound and its major metabolite in plasma. This method provides a rapid, sensitive, and selective approach for quantifying these compounds, which could be useful for monitoring plasma concentrations in pharmacokinetic studies and for optimizing dosing regimens in clinical trials involving antiallergenic therapies N. Strojny et al., 1984.

Spiro(benzo[h]quinazoline) Derivatives Synthesis

The synthesis of spiro(benzo[h]quinazoline) derivatives was accomplished through reactions involving amino esters and isothiocyanates, among other reagents. These derivatives could potentially have applications in the development of new pharmaceuticals, given the unique structural properties of spiro compounds, which often confer novel biological activities A. Markosyan et al., 1996.

Orally Active Antiallergy Agents

Research on N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides showed their effectiveness in antagonizing slow-reacting substance of anaphylaxis (SRS-A) induced contractions and inhibiting thromboxane synthase in vitro. These compounds demonstrated oral activity in inhibiting LTE4-induced bronchoconstriction and skin wheal formation, suggesting their potential as treatments for asthma and allergies J. Tilley et al., 1987.

Future Directions

The future research directions could involve further investigation into the biological activities of this compound and its potential applications in medicinal chemistry. The development of new derivatives or analogues to treat various diseases could also be a promising direction .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-24-17-11-13(20(26)23-14-7-9-18(28-2)16(22)12-14)6-8-15(17)21(27)25-10-4-3-5-19(24)25/h6-9,11-12,19H,3-5,10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZRGYCQCWPQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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